4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
Overview
Description
4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H7FO5S and a molecular weight of 270.238 g/mol It is known for its unique structure, which includes a fluorosulfonyl group attached to a naphthoic acid core
Preparation Methods
The synthesis of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid typically involves the introduction of a fluorosulfonyl group to a naphthoic acid derivative. One common method includes the reaction of 1-hydroxy-2-naphthoic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthetic route mentioned above can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxyl group on the naphthoic acid moiety can undergo oxidation to form a ketone or reduction to form an alcohol.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology: Researchers explore its potential as a probe for studying enzyme activities and protein interactions due to its reactive fluorosulfonyl group.
Medicine: There is interest in its potential as a precursor for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid largely depends on its interactions with other molecules. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify enzyme active sites or protein structures, thereby affecting their function. The naphthoic acid core can also participate in various interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid can be compared to other naphthoic acid derivatives and fluorosulfonyl-containing compounds:
1-Hydroxy-2-naphthoic acid: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.
4-Fluorosulfonylbenzoic acid: Contains a fluorosulfonyl group but lacks the naphthoic acid core, resulting in different reactivity and applications.
4-Fluorosulfonyl-1-hydroxy-2-naphthaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of a reactive fluorosulfonyl group and a versatile naphthoic acid core, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-fluorosulfonyl-1-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJFAPNPVPDTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232798 | |
Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
839-78-1 | |
Record name | 4-(Fluorosulfonyl)-1-hydroxy-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=839-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000839781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 839-78-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(fluorosulphonyl)-1-hydroxy-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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